(R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine is a complex organic compound featuring a cyclopropanamine structure with a trifluoromethyl-substituted pyridine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be synthesized through various chemical reactions involving starting materials that include pyridine derivatives and cyclopropanamines. Its synthesis and applications have been explored in several patents and scientific literature, indicating its relevance in research and industry.
This compound belongs to the class of amines, specifically cyclopropanamines, and is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and biological activities.
The synthesis of (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine typically involves multi-step organic reactions. Key methods may include:
The molecular structure of (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to confirm its configuration and purity.
(R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine can participate in various chemical reactions, including:
The mechanism of action for (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine in biological systems is not fully elucidated but may involve:
Research into similar compounds suggests that the trifluoromethyl group enhances lipophilicity and metabolic stability, which could play a crucial role in its pharmacological profile.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time.
(R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine has potential applications in:
Introduction to the Compound(R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine (CAS: 2774612-92-7) is a chiral amine derivative featuring a cyclopropanamine group linked to a trifluoromethyl-substituted pyridine moiety via an ethanamine spacer. Its molecular formula is C₁₁H₁₃F₃N₂ (molecular weight: 230.23 g/mol), with a defined stereochemistry indicated by the (R) prefix [1]. The compound’s SMILES notation (CC@@HC2=NC=C(C(F)(F)F)C=C2) explicitly denotes the absolute configuration at the chiral center and the spatial arrangement of the cyclopropyl ring [1]. This structural complexity positions it as a candidate for targeted modulation of biomolecular interactions, particularly with ion channels and transporters.
Molecular docking has emerged as a cornerstone in identifying allosteric modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ATP-binding cassette (ABC) transporter family member functioning as an epithelial chloride channel. The discovery of (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine leveraged high-resolution cryo-electron microscopy (cryo-EM) structures of CFTR bound to reference potentiators (e.g., ivacaftor, PDB: 6O2P). These structures revealed a membrane-exposed allosteric pocket near transmembrane helix 8, involving residues Ser308, Tyr304, Phe312, and Phe931, which serve as key interaction sites for ligand binding [9].
Docking protocols prioritized:
This approach identified (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine as a candidate due to its optimal steric fit and predicted engagement with all four pharmacophore anchors [9].
The compound’s discovery exemplifies the power of ultra-large-scale virtual screening (ULVS) against challenging membrane-protein targets. A library of ~155 million commercially available “drug-like” molecules (ZINC database) was docked into the CFTR potentiator site using DOCK3.7 [9]. Key technical innovations included:
Table 1: Key Metrics of Ultra-Large Library Docking Campaign for CFTR Modulators
| Parameter | Value |
|---|---|
| Library Size Screened | 155 million compounds |
| Conformations Sampled | 421 per molecule (average) |
| Orientations Evaluated | 3,727 per molecule (average) |
| Computational Cost | 76,365 core hours |
| Hit Rate (Potentiators) | 19% (10 of 53 tested compounds) |
(R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine analog Z2075279358 emerged as a primary hit, enhancing ΔF508-CFTR chloride flux in bronchial epithelial cells by ~2.2-fold (EC₅₀ = 2.2 ± 0.6 μM) – comparable to the clinical benchmark GLPG1837 [9]. This validated ULVS as a viable strategy for identifying allosteric modulators of shallow, membrane-embedded ion channel pockets.
Target prioritization for (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine relied on evolutionary and structural analyses differentiating CFTR from paralogous ABC transporters. CFTR (ABCC7) shares closest homology with ABCC4 (37% sequence identity), yet diverges functionally as an ion channel versus a primary-active transporter [9]. Critical distinctions include:
Table 2: Structural and Functional Differentiation of CFTR from ABCC4
| Feature | CFTR (ABCC7) | ABCC4 (MRP4) |
|---|---|---|
| Primary Function | ATP-gated chloride channel | Secondary-active transporter |
| ATP Sites | 1 degenerate, 1 consensus | 1 degenerate, 1 consensus |
| ATP Hydrolysis Rate (Vₘₐₓ) | ~0.1 nmol/μg/min (low) | ~0.2 nmol/μg/min (high) |
| Unique Domains | Regulatory (R) domain | None |
| Allosteric Potentiator Site | Present (TM8/TM10 interface) | Absent |
The rational design of (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine exploited experimentally validated “gating hotspots” within CFTR’s allosteric pocket. Cryo-EM structures of CFTR–ivacaftor complexes (PDB: 6O2P, 6O1V) identified these hotspots as:
Mutagenesis studies corroborated these hotspots: Phe312Ala and Ser308Ala mutations reduced ivacaftor potency by >100-fold. The trifluoromethylpyridine group of (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine strategically engages Phe312 via π-stacking, while its cyclopropylamine moiety orients toward Ser308 for polar interactions [9]. This hotspot-centric design ensures selective stabilization of the open-channel conformation without disrupting conserved motifs shared with ABC exporters (e.g., ATP-binding residues in NBDs). The compound thus exemplifies structure-guided targeting of allosteric sites unique to CFTR’s ion channel function, enabling precise pharmacological correction of channel gating defects in diseases like cystic fibrosis.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8